

(Rac)-BAY-985: A Comparative Guide to a Selective IKK ϵ Inhibitor

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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312

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(Rac)-BAY-985 is a potent and selective, ATP-competitive dual inhibitor of I κ B kinase ϵ (IKK ϵ) and TANK-binding kinase 1 (TBK1).^{[1][2][3][4]} This guide provides a comparative analysis of **(Rac)-BAY-985**, offering insights into its selectivity, mechanism of action, and performance against other alternative inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Performance and Selectivity

(Rac)-BAY-985 demonstrates high potency for both IKK ϵ and its homolog TBK1, with IC₅₀ values in the low nanomolar range.^{[3][4][5][6]} Its selectivity has been profiled against a panel of other kinases, revealing a favorable selectivity profile.

Inhibitor Selectivity Profile:

Kinase	(Rac)-BAY-985 IC50 (nM)	MRT67307 IC50 (nM)	TBK1/IKK ϵ -IN-5 IC50 (nM)
IKK ϵ	2[3][4][6]	160[4]	5.6[7]
TBK1	2 (low ATP), 30 (high ATP)[3][4][6]	19[4]	1.0[7]
FLT3	123[3][5]	-	-
RSK4	276[3][5]	-	-
DRAK1	311[3][5]	-	-
ULK1	7930[3][5]	45[4]	-
ULK2	-	38[4]	-

Note: A lower IC50 value indicates higher potency. Data for alternative inhibitors is provided where available.

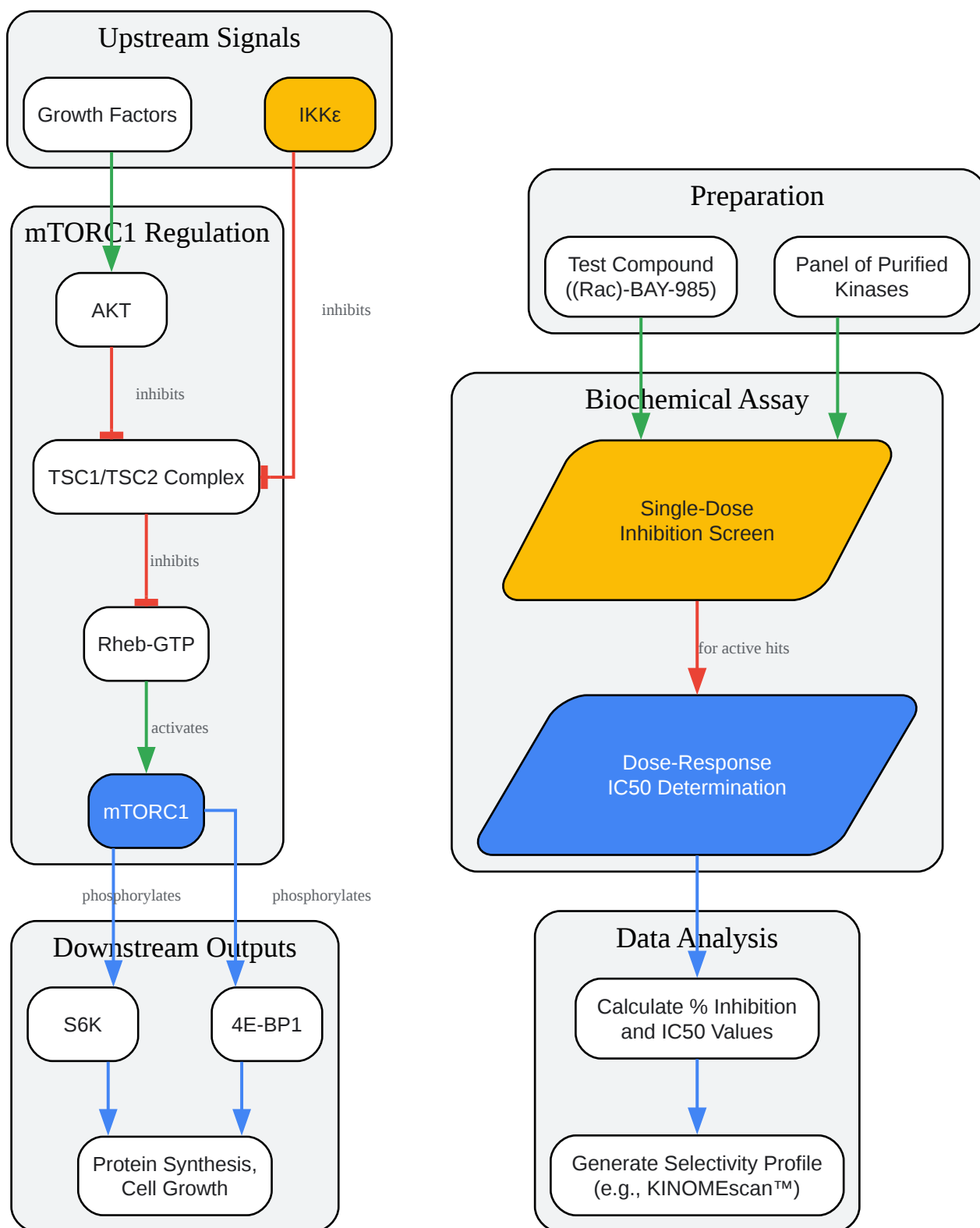
A KINOMEScan™ profiling of BAY-985 at a concentration of 100 nM showed a high degree of selectivity, with most kinases showing minimal inhibition.[8] This further underscores its targeted activity towards IKK ϵ and TBK1.

Signaling Pathways

IKK ϵ is a key kinase in multiple signaling pathways, primarily associated with the innate immune response and inflammation. It is also implicated in oncogenic pathways.

IKK ϵ /TBK1-Mediated Innate Immune Signaling:

IKK ϵ and TBK1 are crucial for the production of type I interferons in response to viral infections. [1] They act downstream of pattern recognition receptors (PRRs) to phosphorylate and activate the transcription factor IRF3, leading to the expression of interferon-stimulated genes.



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